molecular formula C12H26O8S4 B12339273 S-methyl 6,9,12,15-tetraoxa-2,3-dithiaheptadecane-17-sulfonothioate 2,2-dioxide

S-methyl 6,9,12,15-tetraoxa-2,3-dithiaheptadecane-17-sulfonothioate 2,2-dioxide

Cat. No.: B12339273
M. Wt: 426.6 g/mol
InChI Key: MHCNIAAFFKOKKG-UHFFFAOYSA-N
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Description

3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE is a chemical compound with the molecular formula C12H26O8S4 and a molecular weight of 426.59 g/mol . It is known for its unique structure, which includes multiple ether and sulfonate groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE typically involves the reaction of 3,6,9,12-tetraoxatetradecane-1,14-diol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maintain consistency and quality. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonate groups to thiols.

    Substitution: The methanesulfonate groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE involves its ability to form covalent bonds with nucleophilic groups in target molecules. This reactivity is primarily due to the presence of methanesulfonate groups, which are highly electrophilic. The compound can modify proteins and other biomolecules by reacting with thiol groups, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE is unique due to its multiple ether and sulfonate groups, which provide it with distinct reactivity and versatility in various applications. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in biochemical and industrial processes.

Properties

Molecular Formula

C12H26O8S4

Molecular Weight

426.6 g/mol

IUPAC Name

1-[2-(2-methylsulfanylsulfonylethoxy)ethoxy]-2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethane

InChI

InChI=1S/C12H26O8S4/c1-21-24(15,16)12-10-20-8-6-18-4-3-17-5-7-19-9-11-22-23(2,13)14/h3-12H2,1-2H3

InChI Key

MHCNIAAFFKOKKG-UHFFFAOYSA-N

Canonical SMILES

CSS(=O)(=O)CCOCCOCCOCCOCCSS(=O)(=O)C

Origin of Product

United States

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